molecular formula C19H14N4O3 B2717689 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one CAS No. 1251568-76-9

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one

Cat. No.: B2717689
CAS No.: 1251568-76-9
M. Wt: 346.346
InChI Key: MWTSDGOXTCBXJM-UHFFFAOYSA-N
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Description

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methoxyphenyl group and fused to a 1-phenyl-1,4-dihydropyridazin-4-one scaffold. This structure combines electron-rich aromatic systems (methoxyphenyl) with a rigid oxadiazole core, which is known for its metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-25-15-9-7-13(8-10-15)18-20-19(26-22-18)17-16(24)11-12-23(21-17)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTSDGOXTCBXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with cyclopropylcarbonyl chloride under basic conditions.

    Piperidine Ring Introduction: The benzoxazole intermediate is then reacted with piperidine-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Morpholine Moiety Addition: The final step involves the reaction of the piperidine-benzoxazole intermediate with 3-chloropropylmorpholine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents like DMSO or DMF.

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole and dihydropyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549). In vitro assays have reported IC50 values indicating potent activity against these cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound has shown promise in anti-inflammatory applications. Research indicates that it may reduce inflammation markers in vitro, suggesting potential therapeutic benefits in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several oxadiazole derivatives similar to the target compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the oxadiazole ring enhanced antibacterial efficacy, suggesting structure-activity relationships that could guide future drug design.

Mechanism of Action

The mechanism of action of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Compound Name Substituent on Phenyl logP (Predicted) Solubility (Predicted) Synthesis Yield (Reported)
Target Compound 4-OCH₃ 2.8 Moderate (Polar solvents) Not reported
3-[3-(4-Ethoxyphenyl)-...] () 4-OC₂H₅ 3.2 Low (Nonpolar solvents) Not reported
Substituted-phenyl derivatives () Varied (e.g., NO₂) 1.5–4.0 Variable "Better yields"

Table 2: Common Characterization Techniques

Technique Application in Relevance to Target Compound
¹H NMR Confirmed proton environments of oxadiazole and phenyl groups Critical for verifying substituent positions
IR Spectroscopy Identified carbonyl (C=O) and C-N stretches Validates dihydropyridazinone moiety
Mass Spectrometry Determined molecular ion peaks Confirms molecular weight

Biological Activity

The compound 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a hybrid molecule that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H18N4O3\text{C}_{20}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure features a dihydropyridazinone core linked to an oxadiazole ring and a methoxyphenyl group, contributing to its unique pharmacological properties.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The 1,2,4-oxadiazole scaffold is particularly noted for its role in anticancer therapy due to its ability to inhibit critical enzymes involved in cancer cell proliferation. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth and survival .
  • Modulation of Signaling Pathways : It can affect signaling pathways related to cell proliferation and apoptosis by interacting with growth factors and their receptors .
  • Antioxidant Activity : The presence of the methoxy group enhances the compound's antioxidant properties, potentially mitigating oxidative stress in cells .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance:
    • A study highlighted that derivatives of 1,2,4-oxadiazoles showed significant antiproliferative effects on breast and lung cancer cell lines .
    • Molecular docking studies suggest strong binding affinities to targets involved in cancer progression .
  • Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent, with studies indicating effectiveness against both bacterial and fungal strains .
  • Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation markers in vitro, indicating potential use in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 1,2,4-oxadiazole derivatives including the target compound against various cancer cell lines. Results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells. This suggests that modifications to the oxadiazole scaffold can enhance cytotoxicity towards malignant cells .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives containing the oxadiazole ring were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting potential for development as new antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityTargetEffectiveness
AnticancerVarious cancer cell linesIC50 < 10 µM
AntimicrobialBacteria (S. aureus, E. coli)Significant inhibition
Anti-inflammatoryIn vitro modelsReduced inflammation markers

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